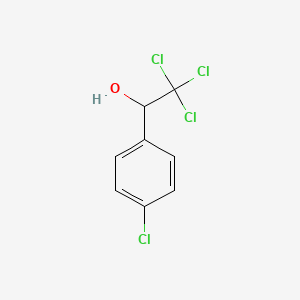
2,2,2-trichloro-1-(4-chlorophenyl)ethanol
Overview
Description
Benzyl alcohol, p-chloro-alpha-(trichloromethyl)-: is a chemical compound with the molecular formula C8H6Cl4O and a molecular weight of 259.945 g/mol . It is also known by its systematic name, 2,2,2-trichloro-1-(4-chlorophenyl)ethanol . This compound is characterized by the presence of a benzyl alcohol group substituted with a p-chloro and an alpha-trichloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cannizzaro Reaction: One of the methods to synthesize benzyl alcohol derivatives involves the Cannizzaro reaction, where aromatic aldehydes are decomposed by an alcoholic solution of potassium hydroxide into a mixture of the corresponding acid and alcohol. For instance, p-chlorobenzaldehyde can be used as a starting material.
Hydrolysis of Benzyl Chloride: Another common method involves the hydrolysis of benzyl chloride in the presence of water to produce benzyl alcohol.
Industrial Production Methods: The industrial production of benzyl alcohol, p-chloro-alpha-(trichloromethyl)-, typically involves the chlorination of benzyl alcohol followed by further chemical modifications to introduce the trichloromethyl group .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl alcohol derivatives can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert benzyl alcohol derivatives into hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: p-Chlorobenzaldehyde or p-chlorobenzoic acid.
Reduction: p-Chlorotoluene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals .
Biology:
- Employed in biochemical research to study enzyme interactions and metabolic pathways involving alcohols .
Medicine:
- Investigated for its potential use in developing new therapeutic agents due to its unique chemical structure .
Industry:
Mechanism of Action
The mechanism of action of benzyl alcohol, p-chloro-alpha-(trichloromethyl)-, involves its interaction with biological molecules through its hydroxyl and trichloromethyl groups. These functional groups can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting the activity of enzymes and other proteins .
Comparison with Similar Compounds
Benzyl alcohol: A simpler analog without the p-chloro and trichloromethyl groups.
p-Chlorobenzyl alcohol: Lacks the trichloromethyl group.
Trichloromethylbenzene: Lacks the hydroxyl group.
Uniqueness:
Properties
CAS No. |
5333-82-4 |
|---|---|
Molecular Formula |
C8H6Cl4O |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H |
InChI Key |
LQAPSMWXDFJNGU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl |
| 5333-82-4 | |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
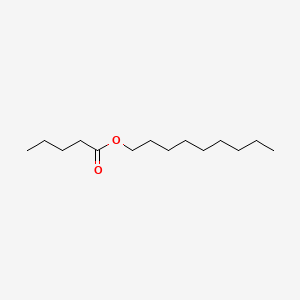

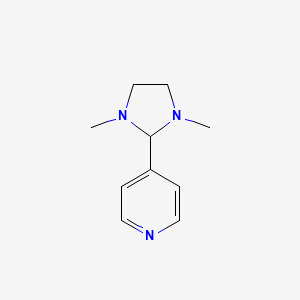
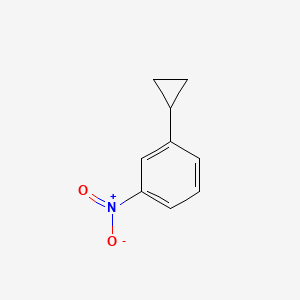
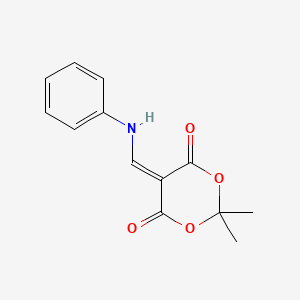
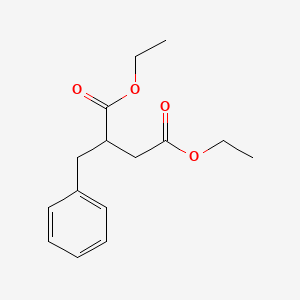
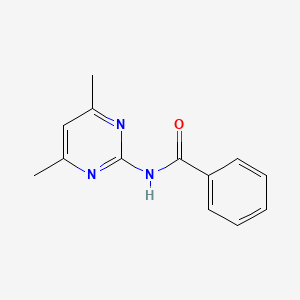
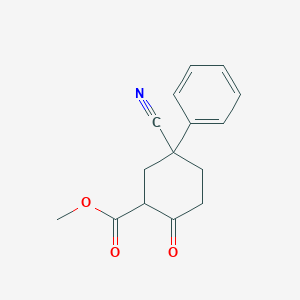
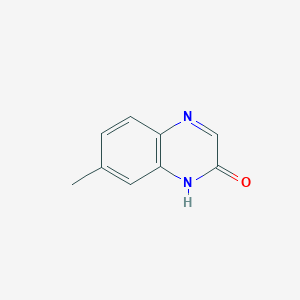
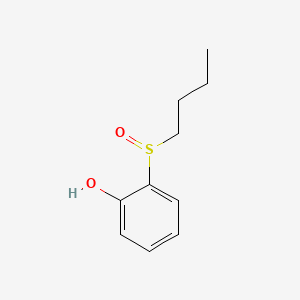
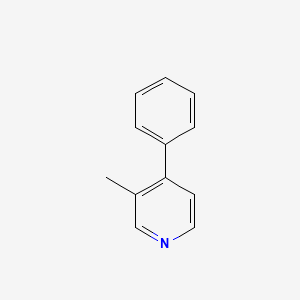
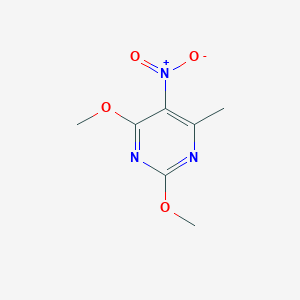
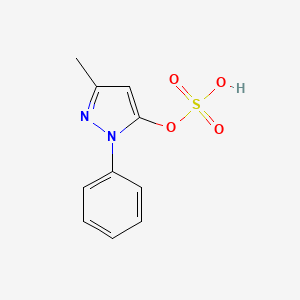
![Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B1618757.png)
